molecular formula C16H21N3O5S B7077753 5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid

5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid

Cat. No.: B7077753
M. Wt: 367.4 g/mol
InChI Key: WGOKEVBKRXICSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid is a complex organic compound that features a pyrazole ring, a sulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazine with a suitable diketone or β-keto ester. The sulfamoyl group is then introduced via sulfonation reactions, and the final step involves the coupling of the pyrazole derivative with 2,3-dimethylbenzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets. The pyrazole ring and sulfamoyl group are key functional groups that interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-10-7-13(8-14(12(10)3)16(20)21)25(22,23)18-15-5-6-19(17-15)11(2)9-24-4/h5-8,11H,9H2,1-4H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOKEVBKRXICSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)NC2=NN(C=C2)C(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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